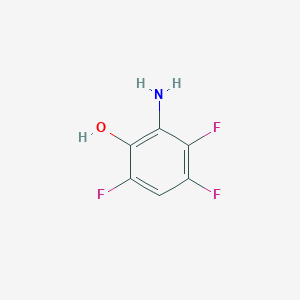

2-Amino-3,4,6-trifluorophenol

Description

2-Amino-3,4,6-trifluorophenol is a fluorinated aromatic compound characterized by an amino group (-NH₂) at the 2-position and fluorine atoms at the 3-, 4-, and 6-positions of the phenol ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its fluorine substituents enhance lipophilicity and metabolic stability, while the amino group enables further functionalization via electrophilic substitution reactions.

Properties

CAS No. |

182500-30-7 |

|---|---|

Molecular Formula |

C6H4F3NO |

Molecular Weight |

163.1 g/mol |

IUPAC Name |

2-amino-3,4,6-trifluorophenol |

InChI |

InChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 |

InChI Key |

NNJHZWICFMKUOE-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)F)N)O)F |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)N)O)F |

Synonyms |

Phenol, 2-amino-3,4,6-trifluoro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3,4,6-trifluorophenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Fluorophenol Derivatives

(a) 2-Fluorophenol (CAS 367-12-4)

- Structure: Single fluorine at the 2-position of phenol.

- Properties: Lower acidity (pKa ~8.3) compared to non-fluorinated phenol due to fluorine’s electron-withdrawing effect. Limited solubility in polar solvents.

- Applications : Intermediate in synthesizing fluorinated polymers and dyes.

- Contrast with Target Compound: The absence of amino and additional fluorine groups reduces reactivity and stability under harsh conditions .

(b) 5-Amino-2-fluorophenol

- Structure: Amino group at the 5-position and fluorine at the 2-position.

- Properties: Enhanced nucleophilicity at the amino group, enabling conjugation with biomolecules. Lower thermal stability than this compound due to fewer fluorine atoms.

- Applications : Used in fluorescent probes and optoelectronic materials.

- Contrast : The substitution pattern alters electronic distribution, affecting absorption/emission spectra .

Chlorinated Analogs

(a) 2,4,6-Trichlorophenol

- Structure : Three chlorine atoms at the 2-, 4-, and 6-positions.

- Properties : Higher acidity (pKa ~6.0) due to chlorine’s strong electron-withdrawing effect. Persistent environmental pollutant with toxicity concerns.

- Applications: Historically used as a wood preservative (now restricted).

- Contrast : Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce lipophilicity and metabolic resistance .

(b) 3-Amino-2-methylphenol (CAS 53222-92-7)

- Structure: Amino group at the 3-position and methyl group at the 2-position.

- Properties: Methyl group increases steric hindrance, reducing reactivity in substitution reactions. Moderate solubility in ethanol and acetone.

- Applications : Intermediate in dye synthesis and corrosion inhibitors.

- Contrast : Lack of fluorine atoms diminishes electronic effects critical for drug design .

Amino-Substituted Polyhalogenated Phenols

(a) 5-Amino-2,4,6-triiodoisophthalic Acid

- Structure: Amino group at the 5-position and iodine atoms at the 2-, 4-, and 6-positions.

- Properties: High molecular weight and radiopacity due to iodine. Limited thermal stability.

- Applications : Contrast agent in medical imaging.

- Contrast : Iodine’s polarizability and size create distinct steric and electronic profiles compared to fluorine .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Substituents | pKa | Solubility (Water) | Key Applications |

|---|---|---|---|---|

| This compound | -NH₂, -F (3,4,6) | ~7.1* | Low | Pharmaceuticals, Agrochemicals |

| 2-Fluorophenol | -F (2) | 8.3 | Moderate | Polymer Synthesis |

| 2,4,6-Trichlorophenol | -Cl (2,4,6) | 6.0 | Low | Restricted preservatives |

| 3-Amino-2-methylphenol | -NH₂ (3), -CH₃ (2) | ~9.5 | Moderate | Dye Intermediates |

*Estimated based on fluorophenol analogs.

Table 2: Electronic Effects of Substituents

| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Fluorescence Emission (λmax)* |

|---|---|---|---|

| This compound | 3 × -F | -NH₂ | ~400 nm (predicted) |

| 5-Amino-2-fluorophenol | -F | -NH₂ | ~380 nm |

| Chlorinated Compound 3 (Ref. 1) | -Cl | None | ~420 nm |

*Fluorescence data inferred from structurally similar compounds .

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances acidity and stabilizes intermediates in synthetic pathways more effectively than chlorine .

- Amino Group Reactivity: The amino group in this compound facilitates regioselective electrophilic substitutions, a feature less pronounced in methyl- or iodine-substituted analogs .

- Toxicity Considerations: Unlike chlorinated phenols (e.g., 2,4,6-trichlorophenol), fluorinated derivatives show lower bioaccumulation risks, aligning with greener chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.